molecular formula C9H17NO B15310641 1-(Oxan-2-yl)cyclobutan-1-amine

1-(Oxan-2-yl)cyclobutan-1-amine

Cat. No.: B15310641
M. Wt: 155.24 g/mol
InChI Key: OEPYQUPBIZCGEN-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H17NO It is characterized by a cyclobutane ring attached to an oxane (tetrahydropyran) ring and an amine group

Preparation Methods

The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for creating cyclobutane rings. One approach involves the photoredox-catalyzed aerobic [2+2] cycloaddition, which uses a pyrylium catalyst under specific conditions (e.g., LED light, oxygen atmosphere, and dichloroethane solvent at low temperatures) to yield the desired cyclobutane product . Industrial production methods may involve optimizing these conditions for larger-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Oxan-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Oxan-2-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its amine group.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Oxan-2-yl)cyclobutan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

1-(Oxan-2-yl)cyclobutan-1-amine can be compared with other cyclobutane-containing compounds, such as:

    Cyclobutane: A simple hydrocarbon with a four-membered ring.

    Cyclobutanol: A cyclobutane ring with a hydroxyl group.

    Cyclobutanone: A cyclobutane ring with a ketone group. The uniqueness of this compound lies in its combination of a cyclobutane ring with an oxane ring and an amine group, providing distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(oxan-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H17NO/c10-9(5-3-6-9)8-4-1-2-7-11-8/h8H,1-7,10H2

InChI Key

OEPYQUPBIZCGEN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2(CCC2)N

Origin of Product

United States

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